2-Chloro-5-phenylnicotinonitrile
Overview
Description
2-Chloro-5-phenylnicotinonitrile is a chemical compound with the CAS Number: 10177-10-3 . It has a molecular weight of 214.65 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Solar Cell Advancements
- Dye-Sensitized Solar Cells : A derivative of phenylnicotinonitrile, including 2-Chloro-5-phenylnicotinonitrile, was used to improve the performance of dye-sensitized solar cells. It showed an increase in open-circuit potential but a decrease in short current density, indicating its potential for enhancing solar cell efficiency (Mazloum‐Ardakani et al., 2018).
Chemical Synthesis
- Synthesis of Pyridine Derivatives : Research on the reaction of ethyl benzoylacetate with malononitrile has led to the synthesis of new pyridine and pyridazine derivatives, including compounds related to this compound (Abdelrazek et al., 2001).
- Anticancer Compounds : 2-Aminonicotinonitrile derivatives, related to this compound, were synthesized and assessed for anticancer properties, showing potential in the development of new anticancer drugs (Mansour et al., 2021).
Materials Science
- Corrosion Inhibition : Derivatives of 2-aminopyridine, closely related to this compound, have been investigated as corrosion inhibitors for mild steel, indicating their potential in protective coatings and materials preservation (Verma et al., 2018).
Biological Applications
- Antimicrobial Activities : Various heterocyclic substances derived from arylhydrazononitriles, akin to this compound, demonstrated promising antimicrobial activities, which can be crucial in the development of new antimicrobial agents (Behbehani et al., 2011).
Environmental and Analytical Chemistry
- Water Pollution Monitoring : A study on Rhodococcus erythropolis ZJB-09149 revealed its ability to transform 2-chloro-3-cyanopyridine, a compound related to this compound, into 2-chloronicotinic acid, highlighting its application in environmental biotechnology and pollution monitoring (Jin et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloro-5-phenylnicotinonitrile is a reactant used in the synthesis of various organic compounds . .
Mode of Action
It is known to be used in the synthesis of various organic compounds, such as pharmaceuticals, insecticides, and herbicides . The compound’s interaction with its targets and any resulting changes are subject to the specific synthesis process and the compounds it is combined with.
Biochemical Pathways
As a reactant, it is involved in the synthesis of various organic compounds . The affected pathways and their downstream effects would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. As a reactant, its primary role is to contribute to the formation of these compounds .
properties
IUPAC Name |
2-chloro-5-phenylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOYDCQWVLJOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377266 | |
Record name | 2-chloro-5-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-10-3 | |
Record name | 2-chloro-5-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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